molecular formula C4H3BCl2N2O2 B11906557 (4,6-Dichloropyrimidin-2-yl)boronic acid

(4,6-Dichloropyrimidin-2-yl)boronic acid

Cat. No.: B11906557
M. Wt: 192.80 g/mol
InChI Key: PGSHREDODNPXTC-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyrimidin-2-yl)boronic acid typically involves the reaction of 4,6-dichloropyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4,6-dichloropyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and product purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and yield.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloropyrimidin-2-yl)boronic acid
  • (6-Chloropyrimidin-2-yl)boronic acid
  • (4,6-Dimethylpyrimidin-2-yl)boronic acid

Uniqueness

(4,6-Dichloropyrimidin-2-yl)boronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing highly functionalized pyrimidine derivatives that are not easily accessible through other methods .

Properties

IUPAC Name

(4,6-dichloropyrimidin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHREDODNPXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC(=N1)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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